molecular formula C8H9BrClN B13146333 (4-Bromo-2-chloro-6-methylphenyl)methanamine

(4-Bromo-2-chloro-6-methylphenyl)methanamine

Cat. No.: B13146333
M. Wt: 234.52 g/mol
InChI Key: SQTMWJLIWSMTEX-UHFFFAOYSA-N
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Description

(4-Bromo-2-chloro-6-methylphenyl)methanamine is an organic compound with the molecular formula C8H9BrClN It is a derivative of methanamine, substituted with bromine, chlorine, and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-chloro-6-methylphenyl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-2-chloro-6-methylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to the amine group through reductive amination using reagents such as sodium triacetoxyborohydride (NaBH(OAc)3) in the presence of methanamine.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-2-chloro-6-methylphenyl)methanamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to remove the halogen atoms, yielding a simpler amine derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Major Products Formed:

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dehalogenated amine derivatives.

Scientific Research Applications

(4-Bromo-2-chloro-6-methylphenyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (4-Bromo-2-chloro-6-methylphenyl)methanamine involves its interaction with biological targets such as enzymes or receptors. The compound’s halogenated phenyl ring allows it to bind to specific sites on proteins, potentially inhibiting their function. The exact molecular targets and pathways involved depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

    (4-Bromo-2,6-dimethylphenyl)methanamine: Similar structure but with an additional methyl group.

    (4-Bromo-2-fluoro-6-methylphenyl)methanamine: Similar structure but with a fluorine atom instead of chlorine.

    4-Bromo-2-chloro-6-methylphenyl chloroacetate: A related compound with a chloroacetate group instead of an amine.

Uniqueness: (4-Bromo-2-chloro-6-methylphenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H9BrClN

Molecular Weight

234.52 g/mol

IUPAC Name

(4-bromo-2-chloro-6-methylphenyl)methanamine

InChI

InChI=1S/C8H9BrClN/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3H,4,11H2,1H3

InChI Key

SQTMWJLIWSMTEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CN)Cl)Br

Origin of Product

United States

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